An In-depth Technical Guide to 6-Iodonicotinic Acid: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 6-Iodonicotinic Acid: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies related to 6-iodonicotinic acid. This pyridine derivative serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of targeted therapeutic agents. This document includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its role as a key pharmaceutical intermediate.
Core Chemical Properties and Structure
6-Iodonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), possesses a unique set of properties that make it a versatile reagent in organic synthesis. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and an iodine atom at the 6-position.
Table 1: Chemical and Physical Properties of 6-Iodonicotinic Acid and Related Compounds
| Property | 6-Iodonicotinic Acid | Nicotinic Acid (for comparison) | 6-Chloronicotinic Acid (for comparison) | 6-Methylnicotinic Acid (for comparison) |
| IUPAC Name | 6-Iodopyridine-3-carboxylic acid | Pyridine-3-carboxylic acid | 6-Chloropyridine-3-carboxylic acid | 6-Methylpyridine-3-carboxylic acid |
| Synonyms | 6-Iodonicotinic acid | Niacin, Vitamin B3 | - | - |
| CAS Number | 29164-09-8 | 59-67-6 | 5326-23-8 | 3222-47-7 |
| Chemical Formula | C₆H₄INO₂[1] | C₆H₅NO₂ | C₆H₄ClNO₂ | C₇H₇NO₂ |
| Molecular Weight | 249.01 g/mol [1] | 123.11 g/mol | 157.55 g/mol | 137.14 g/mol |
| Melting Point | Not available | 234-237 °C[2] | 190 °C (dec.)[3] | 210-213 °C[4] |
| Boiling Point | Not available | Sublimes | Not available | Not available |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and methanol. | Slightly soluble in water (1.6 g/100 mL at room temperature); Soluble in hot water, ethanol, and alkaline solutions.[2] | Soluble in water (2 mg/mL at 20°C), ethanol, methanol, DMSO; slightly soluble in chloroform.[3] | Sparingly soluble in water.[4] |
| SMILES | O=C(O)c1ccc(I)nc1[1] | O=C(O)c1cccnc1 | Clc1ccc(C(=O)O)cn1 | Cc1ccc(C(=O)O)cn1 |
| InChI | InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)[1] | InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) |
| InChIKey | PCGJGRDGMJRQAJ-UHFFFAOYSA-N[1] | PVNIIMVLHYAWGP-UHFFFAOYSA-N | UAWMVMPAYRWUFX-UHFFFAOYSA-N | FZENGILVYVYSQY-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of 6-Iodonicotinic Acid
A common and effective method for the synthesis of 6-iodonicotinic acid involves a diazotization-iodination sequence starting from 6-aminonicotinic acid. The following protocol is a representative procedure based on established methods for similar transformations.
Materials:
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6-Aminonicotinic acid
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Concentrated sulfuric acid
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Sodium nitrite (NaNO₂)
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Potassium iodide (KI)
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Sodium thiosulfate (Na₂S₂O₃)
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Hydrochloric acid (HCl)
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Diethyl ether
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Ice
Procedure:
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Diazotization: A suspension of 6-aminonicotinic acid in dilute sulfuric acid is prepared in a flask and cooled to 0-5 °C in an ice-salt bath.
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A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (positive test with starch-iodide paper).
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Iodination: A solution of potassium iodide in water is then added slowly to the diazotized mixture. Nitrogen gas will be evolved.
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The reaction mixture is allowed to warm to room temperature and then gently heated on a water bath until the evolution of nitrogen ceases.
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Work-up: The mixture is cooled, and any excess iodine is destroyed by the addition of a small amount of sodium thiosulfate solution.
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The resulting precipitate of 6-iodonicotinic acid is collected by filtration, washed with cold water, and dried.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
The purity and identity of synthesized 6-iodonicotinic acid can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following provides a general method that can be optimized for specific instrumentation.
Table 2: Representative HPLC Method for Analysis of 6-Iodonicotinic Acid
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 90:10 mixture of aqueous buffer to organic solvent. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength of approximately 260 nm. |
| Injection Volume | 10 µL |
| Temperature | Ambient or controlled at 25 °C |
Sample Preparation: A stock solution of the 6-iodonicotinic acid sample is prepared by dissolving a known amount in a suitable solvent (e.g., methanol or a mixture of the mobile phase). This stock solution is then diluted to an appropriate concentration for analysis.
Role in Drug Development: A Key Intermediate
6-Iodonicotinic acid is a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its utility is exemplified in the preparation of potent antagonists for the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, a key pathway in immune response and inflammation.[5] The following diagram illustrates the logical workflow of its application in this context.
Caption: Workflow illustrating the synthesis of 6-Iodonicotinic acid and its use as a key intermediate in the production of LFA-1/ICAM-1 antagonists.
Potential Signaling Pathway Involvement
While direct studies on the specific signaling pathway modulation by 6-iodonicotinic acid are limited, its structural similarity to nicotinic acid and the observed anti-inflammatory activity of related derivatives suggest a potential interaction with inflammatory pathways.[6] Nicotinic acid derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. The diagram below illustrates the general mechanism of COX-2 inhibition.
Caption: Potential mechanism of action of nicotinic acid derivatives as anti-inflammatory agents through the inhibition of the COX-2 enzyme.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 3. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 4. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 5. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. refp.cohlife.org [refp.cohlife.org]

